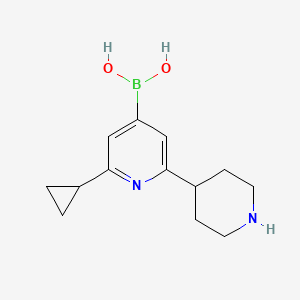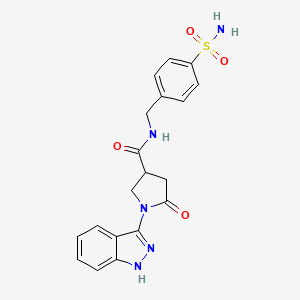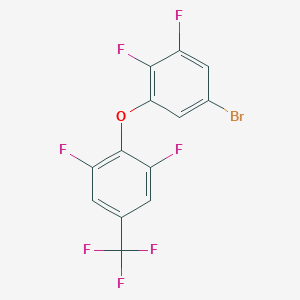
ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate is a quinoline derivative with significant relevance in medicinal chemistry. Quinolines are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties . This compound, in particular, is a valuable scaffold in drug discovery and development due to its unique chemical structure and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate under specific conditions . The reaction is catalyzed by molecular iodine in ethanol, providing a mild and efficient route for the synthesis of quinoline derivatives . The reaction mixture is then subjected to cyclization and chlorination to yield the desired product . Industrial production methods often involve scalable and green synthetic approaches to ensure high yield and purity .
Analyse Chemischer Reaktionen
Ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions are quinoline derivatives with modified functional groups, which can be further explored for their biological activities .
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death . In cancer cells, it can interfere with signaling pathways, inducing apoptosis and inhibiting tumor growth . The exact molecular targets and pathways involved vary depending on the specific biological context and the nature of the derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has a similar structure but lacks the chloro group, which can affect its biological activity and chemical reactivity.
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: This derivative has an amide group instead of an ester group, which can influence its solubility and pharmacokinetic properties.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which can enhance their antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)10-6-11(15)8-5-7(13)3-4-9(8)14-10/h3-6H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUATHGXTCBDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one](/img/structure/B14094535.png)

![3-Methyl-7-[3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B14094542.png)

![1'-(2-fluorobenzyl)-2-(2-methoxyethyl)-7-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14094565.png)
![1-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B14094569.png)
![2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094583.png)
![N-(2-aminoethyl)-5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide hydrochloride](/img/structure/B14094584.png)

![3-(4-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094591.png)
![(1S,2Z,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3'-4,5-dihydro-2-benzofuran]-1',4-dione](/img/structure/B14094593.png)
![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel](/img/structure/B14094604.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14094606.png)

